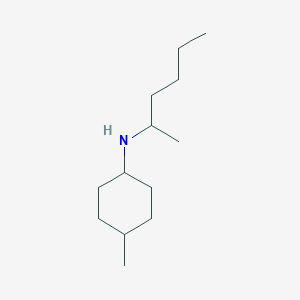

(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving “(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine” were not found, it’s important to note that machine learning-based models have been developed to classify enzymatic reactions . These models show great advantages over costly and long-winded experimental verifications .Physical and Chemical Properties Analysis

“this compound” possesses unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists. These properties make it a versatile material in scientific research.Scientific Research Applications

Enzyme Cascade Reactions for Chiral Amines Synthesis

A study by Skalden et al. (2016) illustrates the synthesis of chiral amines through enzyme cascade reactions involving an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu), leading to the production of optically pure amines such as (1R,3R)-1-amino-3-methylcyclohexane. This research highlights the challenges and advances in creating amines with multiple chiral centers, showcasing the potential for synthesizing complex chiral molecules through biocatalysis (Skalden et al., 2016).

Novel Synthesis Approaches

Research by Kovavic and Chaudhary (1967) delves into a novel synthesis approach where methylcyclohexane undergoes amination to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. This study presents an efficient method for direct amination of t-alkanes, offering insights into practical and new synthesis pathways for t-carbinamines (Kovavic & Chaudhary, 1967).

Biocatalytic Acetylation of Amines

A paper by Araújo and Porto (2015) investigates the enzymatic acetylation of primary amines, including 2-methylcyclohexan-1-amine, under different conditions such as temperature, solvent, and concentration of lipases. This research contributes to the field by exploring the biocatalytic potential for modifying amines, which could be applied to the compound for functionalization or derivatization purposes (Araújo & Porto, 2015).

Asymmetric Strecker Synthesis

A study by Volk and Frahm (1996) on the asymmetric Strecker synthesis of α-quaternary 1-amino-2-methylcyclohexanecarboxylic acids offers insight into methodologies that could potentially be adapted for the synthesis of "(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine". This research underscores the importance of stereoselectivity and chiral control in the synthesis of complex organic compounds (Volk & Frahm, 1996).

Photochemistry of Amino-Linked Compounds

Mori and Maeda (1997) explore the photochemical properties of amino-linked bichromophoric anthracenes, demonstrating the cyclomerization and cycloreversion processes. While not directly related to the compound , this study provides valuable insights into the photochemical behavior of amino-functionalized systems, which could inspire further research on the photochemical applications of similar cyclohexylamine derivatives (Mori & Maeda, 1997).

Future Directions

While specific future directions for “(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine” were not found, it’s worth noting that foundation models, which are pre-trained on broad data and are able to adapt to a wide range of tasks, are advancing healthcare . They promote the development of healthcare artificial intelligence (AI) models, breaking the contradiction between limited AI models and diverse healthcare practices .

Properties

IUPAC Name |

N-hexan-2-yl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h11-14H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDHQZBZILAMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)

![6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one](/img/structure/B1461185.png)

![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)